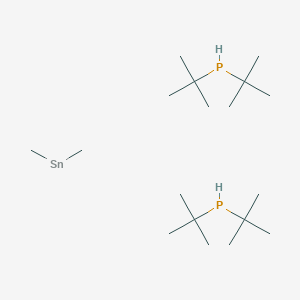
Di-tert-butylphosphane--dimethyl-lambda~2~-stannane (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) is a chemical compound that combines the properties of both phosphine and stannane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) typically involves the reaction of di-tert-butylphosphine with dimethylstannane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) has several applications in scientific research, including:
Chemistry: It is used as a ligand in various catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用機序
The mechanism of action of Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. This interaction can modulate various chemical and biological processes, depending on the specific application and context .
類似化合物との比較
Similar Compounds
Di-tert-butylphosphine: A related compound with similar phosphine functionality.
Dimethylstannane: A related stannane compound with similar tin functionality.
Uniqueness
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) is unique due to its combination of phosphine and stannane groups, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in catalysis, material science, and other fields .
特性
CAS番号 |
59452-78-7 |
|---|---|
分子式 |
C18H44P2Sn |
分子量 |
441.2 g/mol |
IUPAC名 |
ditert-butylphosphane;dimethyltin |
InChI |
InChI=1S/2C8H19P.2CH3.Sn/c2*1-7(2,3)9-8(4,5)6;;;/h2*9H,1-6H3;2*1H3; |
InChIキー |
YOYWQDULXXUUQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.C[Sn]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester](/img/structure/B14615621.png)
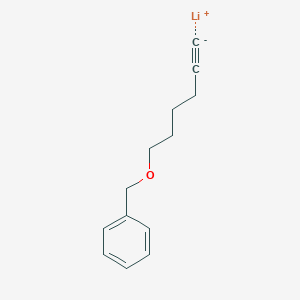

![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)

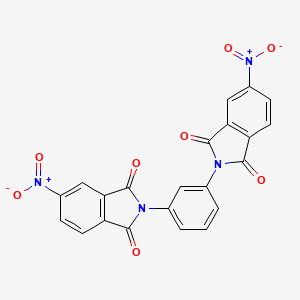
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)

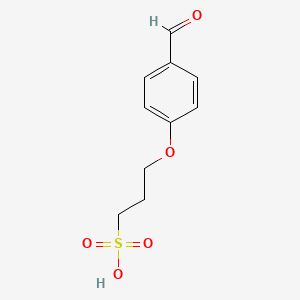
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
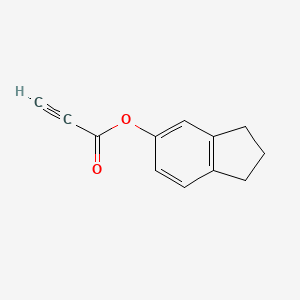
![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
